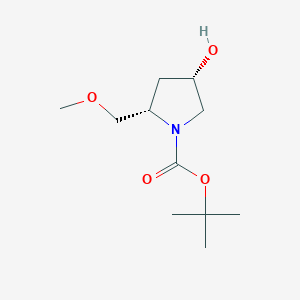

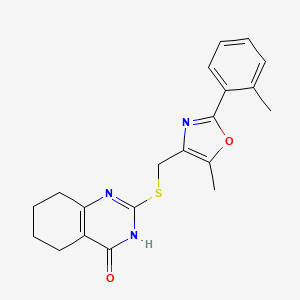

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as EFdA, is a nucleoside reverse transcriptase inhibitor (NRTI) that has shown promising results in the treatment of HIV/AIDS. EFdA is a synthetic analogue of the natural nucleoside adenosine, which is incorporated into the viral DNA during replication, leading to the termination of viral replication.

Scientific Research Applications

Crystal Structure Analysis

- Research on purine derivatives like 9-ethyl-2-aminopurine has contributed to understanding the crystal structure of hydrogen-bonded complexes, which resemble the Watson—Crick pairing configuration found in DNA. Such studies are crucial for comprehending molecular interactions and designing drugs targeting specific biological structures (Sobell, 1966).

Cytotoxic Activity

- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the potential of fluorophenyl derivatives in cancer therapy (Deady et al., 2005).

Antibacterial Agents

- Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have been studied for their antibacterial activity, underscoring the importance of fluorophenyl derivatives in developing new antibacterial agents (Egawa et al., 1984).

Molecular Interactions and Modifications

- The synthesis of modified nucleosides, such as 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified purine and pyrimidine nucleosides, showcases the applicability of fluorophenyl derivatives in modifying nucleic acids to enhance binding affinity and resistance to nucleases, which is essential for therapeutic and diagnostic applications (Prakash et al., 2002).

Radioprotective Activity

- Studies on fluorine-containing amides with sulfinate or sulfoxide groups have explored their radioprotective activity, indicating the potential of fluorophenyl derivatives in protecting against radiation-induced damage (Vasil'eva & Rozhkov, 1992).

properties

IUPAC Name |

2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-2-9-17-10(12(16)21)11-13(18-9)20(14(22)19-11)8-6-4-3-5-7(8)15/h3-6H,2H2,1H3,(H2,16,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFWXQYBAOOVEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327743 |

Source

|

| Record name | 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

CAS RN |

899970-63-9 |

Source

|

| Record name | 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)

![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)